
1,3-Benzothiazole-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzothiazole-2,4-diamine is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound, making it a subject of significant scientific interest.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with carbonyl compounds such as aldehydes or ketones. This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as iodine or samarium triflate . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and reduce waste . Additionally, the use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 1,3-Benzothiazole-2,4-diamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, alkylated, and nitrated benzothiazole derivatives.
科学的研究の応用
1,3-Benzothiazole-2,4-diamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3-Benzothiazole-2,4-diamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways . Additionally, its anti-diabetic effects are linked to its ability to modulate insulin signaling pathways .
類似化合物との比較
Benzothiazole: A parent compound with similar structural features but lacks the diamine functionality.
2-Aminobenzothiazole: Shares the benzothiazole ring but has an amino group at the 2-position.
Benzimidazole: Contains a similar bicyclic structure but with nitrogen atoms instead of sulfur.
Uniqueness: 1,3-Benzothiazole-2,4-diamine is unique due to the presence of both amino groups and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
特性
IUPAC Name |
1,3-benzothiazole-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMJWGBGBDNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
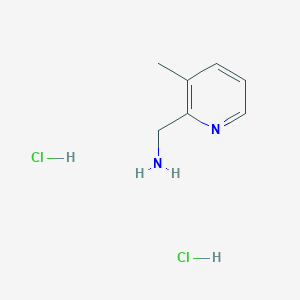
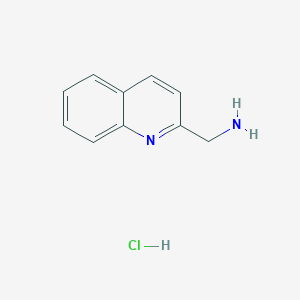
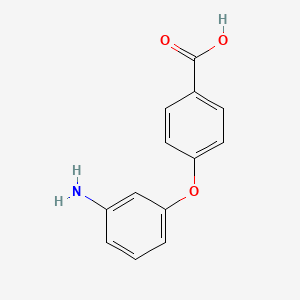

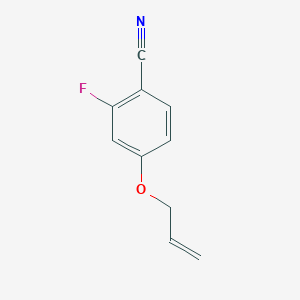
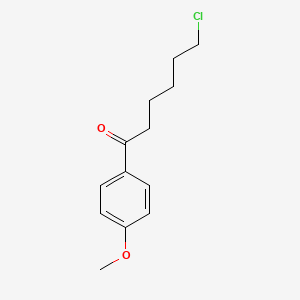
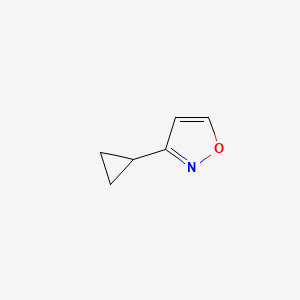
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)




